Product packaging for Disperse Red 82(Cat. No.:CAS No. 12223-42-6)

Disperse Red 82

Cat. No.: B082367
CAS No.: 12223-42-6
M. Wt: 439.4 g/mol
InChI Key: GRMDKKJYMUDEJO-UHFFFAOYSA-N
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Description

Significance and Research Context of Disperse Azo Dyes

Azo dyes represent the largest and most versatile class of commercial organic dyestuffs, accounting for over 50% of the dyes used globally. researchgate.net Their widespread use stems from the relative simplicity of their synthesis, which allows for a vast array of colors and functionalities to be achieved through varied chemical structures. researchgate.net

The significance of disperse azo dyes, specifically, grew in direct correlation with the emergence of synthetic fibers like polyester (B1180765) and nylon in the mid-20th century. researchgate.net These hydrophobic fibers cannot be effectively colored by water-soluble dyes. Disperse dyes, with their very low aqueous solubility, are applied from fine aqueous dispersions. researchgate.netnih.gov The dye molecules diffuse into the hydrophobic fibers, where they are held by physical interactions like van der Waals forces. nih.gov

The research context for disperse azo dyes is broad, driven by both industrial application and environmental considerations. A significant area of research focuses on improving dye properties, such as light and wash fastness, and optimizing dyeing processes. worlddyevariety.com For instance, research into "high energy" disperse dyes, which have higher molecular weights, was driven by the use of higher dyeing temperatures for polyester. researchgate.net More recently, research has shifted towards developing dyes and dyeing methods that are more environmentally benign, such as those requiring lower temperatures or dispersant-free dyeing systems to minimize pollution. researchgate.net Furthermore, because azo dyes can be metabolized into potentially harmful aromatic amines, extensive research is dedicated to understanding their degradation pathways and developing effective methods for their removal from industrial wastewater. ijcmas.comcolby.edu

Evolution of Research Themes and Methodologies for Disperse Red 82

Research focused on this compound has evolved from foundational synthesis and application studies to sophisticated investigations into its chemical behavior, analysis, and environmental interactions.

Initial research themes centered on its synthesis and performance as a textile dye. worlddyevariety.com Its structural features, such as the cyanoethyl and acetoxyethyl groups, were identified as enhancing properties like light fastness and thermal stability, making it suitable for high-temperature dyeing processes. The compound's good sublimation fastness has made it a subject of interest for applications in durable textiles, such as those used in the automotive industry.

A significant and more recent research theme is the investigation of its solubility and application in supercritical fluids, particularly supercritical carbon dioxide (scCO₂). This research aims to develop waterless dyeing technologies to reduce the significant water consumption and pollution associated with conventional dyeing. Studies have demonstrated that the solubility of this compound in scCO₂ can be substantially increased—by as much as 25-fold—by using a cosolvent like ethanol (B145695), making supercritical fluid dyeing a viable alternative. researchgate.net

The degradation of this compound is another major focus of contemporary research, driven by environmental concerns. Scientists are exploring various chemical and biological degradation pathways. Chemical research investigates reactions like oxidation and reduction, where the azo group can be oxidized and the nitro group can be reduced to an amino group, altering the dye's properties. Advanced Oxidation Processes (AOPs), including methods like ozonation and Fenton reactions, are being studied for their effectiveness in breaking down the dye molecule in wastewater. researchgate.net In parallel, bioremediation studies focus on identifying microorganisms capable of decolorizing and degrading the dye. ijcmas.com

The evolution of analytical methodologies is also a key aspect of the research landscape. High-performance liquid chromatography (HPLC), particularly using reverse-phase C18 columns, has become a standard method for analyzing the purity of this compound and monitoring its presence in various matrices. sielc.com These analytical techniques are crucial for quality control in industrial production and for tracking the dye's fate in environmental and degradation studies. sielc.com

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate (B1210297) nih.gov
Molecular Formula C₂₁H₂₁N₅O₆ worlddyevariety.comnih.gov
Molecular Weight 439.42 g/mol worlddyevariety.com
CAS Number 12223-42-6, 30124-94-8 nih.govontosight.ai
Physical Appearance Dark brown powder worlddyevariety.comenochdye.com
Solubility Insoluble in water worlddyevariety.comenochdye.com
Density 1.28 g/cm³ chemicalbook.com

Interactive Data Table: Research Findings on this compound

Research AreaKey FindingSignificanceSource
Supercritical Fluid Dyeing Solubility in scCO₂ increases up to 25-fold with 5% ethanol as a cosolvent.Enables development of waterless, eco-friendly dyeing technologies for polyester. researchgate.net
Chemical Degradation The azo group can be oxidized and the nitro group can be reduced to an amino group.Fundamental to understanding its breakdown pathways in treatment processes.
Analytical Chemistry Can be effectively analyzed by reverse-phase HPLC with a C18 column.Provides a reliable method for quality control and environmental monitoring. sielc.com
Textile Application Exhibits superior sublimation fastness (rated 4/5).Suitable for high-durability applications like automotive textiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N5O6 B082367 Disperse Red 82 CAS No. 12223-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMDKKJYMUDEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044642
Record name Disperse Red 82
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Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30124-94-8, 12223-42-6, 57608-82-9
Record name Disperse Red 82
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Record name Disperse Red 82
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Record name Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro-
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Record name Disperse Red 82
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Record name Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro
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Record name Benzonitrile, 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitro-
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Synthesis and Derivatization Strategies for Disperse Red 82 Analogues

Established Synthetic Routes for Disperse Red 82

The industrial production of this compound is a well-established, two-stage process that involves the creation of a diazonium salt followed by an azo coupling reaction. worlddyevariety.com

The synthesis of this compound is achieved through the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline, which serves as the diazo component. This is followed by its subsequent coupling with the coupling component, N,N-di(2-acetoxyethyl)aniline. worlddyevariety.com

The process begins with the synthesis of the precursors. 2-Cyano-4-nitroaniline can be synthesized from o-chlorobenzonitrile through a process involving nitration with a mixture of nitric and sulfuric acid, followed by an ammonolysis reaction to replace the chlorine atom with an amino group. google.compatsnap.com The coupling component, N,N-di(2-acetoxyethyl)aniline , is prepared by reacting N-phenyldiethanolamine with acetic anhydride. optica.org

The manufacturing process for the final dye is as follows:

Diazotization: 2-cyano-4-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). nih.gov This converts the primary amino group into a highly reactive diazonium salt (2-cyano-4-nitrophenyldiazonium chloride). Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. nih.gov

Azo Coupling: The resulting diazonium salt solution is then added to a solution of the coupling component, N,N-di(2-acetoxyethyl)aniline. worlddyevariety.com The coupling reaction is an electrophilic aromatic substitution, which proceeds under controlled pH to yield the final this compound molecule. nih.gov

The resulting product is a deep brown powder that is insoluble in water, a characteristic property of disperse dyes designed for synthetic fibers like polyester (B1180765). worlddyevariety.com

The formation of this compound is a classic example of an electrophilic aromatic substitution reaction. nih.gov The mechanism can be broken down into two key stages corresponding to the synthetic steps:

Formation of the Electrophile (Diazonium Ion): In the diazotization step, the primary aromatic amine (2-cyano-4-nitroaniline) reacts with nitrous acid. The amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule leads to the formation of the diazonium ion (Ar-N₂⁺). This ion is a potent electrophile due to the positive charge on the terminal nitrogen atom.

Electrophilic Aromatic Substitution (Azo Coupling): The coupling component, N,N-di(2-acetoxyethyl)aniline, is an activated aromatic ring, rich in electrons. The N,N-di(2-acetoxyethyl)amino group is a strong electron-donating group, which activates the benzene (B151609) ring, particularly at the para position, for electrophilic attack. The diazonium ion attacks the electron-rich para carbon of the aniline (B41778) derivative, forming a new carbon-nitrogen bond and a carbocation intermediate (sigma complex). The final step is the deprotonation of this intermediate by a base (like water or the acetate (B1210297) ion) to restore the aromaticity of the ring, resulting in the formation of the stable azo bridge (-N=N-) that links the two aromatic systems.

Azo Coupling Reactions and Precursor Optimization

Design and Synthesis of Modified this compound Structures

To meet the demanding requirements of modern textiles, particularly for automotive and high-performance applications, the base structure of this compound can be modified. This molecular engineering aims to enhance specific properties like wash fastness, sublimation fastness, and lightfastness.

A primary strategy for improving the performance of disperse dyes is to increase their molecular weight and size. sci-hub.ruresearchgate.net Larger molecules have reduced mobility within the polymer matrix of synthetic fibers, which leads to better sublimation fastness and resistance to thermomigration—the movement of dye from the fiber interior to the surface during heat treatments like heat-setting. researchgate.net

One documented modification of this compound involves replacing its terminal acetoxy groups with larger benzoxy groups. This creates a bulkier dye molecule with the following structure: N,N-bis(2-benzoyloxyethyl)-4-((2-cyano-4-nitrophenyl)azo)aniline . A study found that while this bulkier analogue demonstrated a similar dye uptake on microdenier polyester compared to the parent this compound, its degree of thermomigration was significantly lower, leading to excellent wash fastness. researchgate.net The improved performance was attributed to increased dye-fiber interactions and the reduced mobility of the larger molecule. researchgate.net

Other general strategies for enhancing the fastness properties of azo disperse dyes that could be applied to the this compound framework include:

Introduction of Urethane (B1682113) Groups: Incorporating urethane (-NHCOO-) moieties can increase molecular weight and introduce additional polar sites for potential hydrogen bonding, which can improve wash and sublimation fastness. sci-hub.se

Formation of Disazo Dyes: Creating disazo structures by linking two monoazo dye units is another effective method to substantially increase molecular size and enhance fastness properties. researchgate.net

The performance attributes of this compound are a direct result of the specific substituents on its aromatic rings. The interplay between electron-withdrawing and electron-donating groups is crucial to its color, stability, and dyeing behavior.

Electron-Withdrawing Groups (EWG): this compound contains two strong EWGs on the diazo component ring: a cyano group (-C≡N) and a nitro group (-NO₂) . These groups have a significant impact:

They pull electron density away from the azo bridge, which is essential for tuning the dye's color. The presence of strong EWGs generally leads to a bathochromic (deepening of color) shift in the absorption spectrum.

The cyano group, in particular, is known to improve the lightfastness of azo dyes by reducing electron delocalization and making the molecule less susceptible to oxidative degradation upon exposure to light.

Electron-Donating and Solubilizing Groups: The coupling component features an N,N-di(2-acetoxyethyl)amino group . This substituent serves multiple functions:

As a strong electron-donating group, it is essential for activating the ring for the electrophilic azo coupling reaction to occur efficiently at the para position.

The two acetoxyethyl (-CH₂CH₂OCOCH₃) chains enhance the dye's performance during the dyeing process. They contribute to the molecule's thermal stability and can improve its solubility in the dye bath at elevated temperatures. Furthermore, the size and nature of these alkyl chains influence the dye's fastness properties.

Advanced Spectroscopic and Chromatographic Characterization of Disperse Red 82

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification of Disperse Red 82. It provides exact mass measurements, enabling the determination of elemental composition and the elucidation of molecular structures, which is crucial for distinguishing the target compound from impurities and degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely applied to the analysis of polar, medium-to-high molecular weight compounds like this compound. It is frequently coupled with liquid chromatography (LC) to form a powerful hyphenated system (LC-ESI-MS/MS) for the separation and identification of dyes in complex mixtures, such as environmental samples. researchgate.netresearchgate.net In ESI, ions are generated from a solution, making it ideal for analyzing samples dissolved in solvents compatible with chromatography.

For this compound, ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ adduct. High-resolution instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer can determine the mass of this adduct with high accuracy. nih.gov The experimentally determined monoisotopic mass of the [M+H]⁺ ion for this compound is approximately 440.15646 amu, which corresponds to the elemental formula C₂₁H₂₂N₅O₆⁺. nih.gov Further fragmentation in MS/MS experiments, induced by collision energy, provides structural information for unequivocal identification.

Predicted collision cross-section (CCS) data, which relates to the ion's size and shape in the gas phase, serves as an additional identifier.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass/charge) Predicted CCS (Ų)
[M+H]⁺ 440.15645 203.6
[M+Na]⁺ 462.13839 212.6
[M+NH₄]⁺ 457.18299 204.1
[M-H]⁻ 438.14189 200.8

Data sourced from predicted values using CCSbase. uni.lu

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state with minimal or no sample preparation. acs.orgresearchgate.net This makes it exceptionally useful for the solid-state analysis of dyes directly on textile fibers. researchgate.netojp.gov The DART process involves exposing the sample to a stream of heated, metastable gas (typically helium), which ionizes the analytes on the surface. ojp.gov

The application of DART-MS has been demonstrated for the characterization of disperse dyes on polyester (B1180765) fibers. researchgate.net This technique can positively identify this compound directly from a single dyed thread, making it a powerful tool in forensic science and quality control of textiles. researchgate.netojp.gov When coupled with a high-resolution mass spectrometer like a time-of-flight (TOF) instrument, DART-MS provides exact mass measurements in under a minute, confirming the presence of the dye without complex extraction procedures. acs.org This methodology is sensitive enough to detect and identify individual dyes even in mixtures on a single fabric. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from synthesis precursors, by-products, or other dyes in commercial formulations and environmental samples. The choice of technique depends on the required resolution, speed, and scale of the analysis.

High-Performance Liquid Chromatography (HPLC) is the standard and most widely used technique for the analysis and purity assessment of this compound. The most common approach utilizes reversed-phase (RP) chromatography. sielc.comsielc.com

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is standard for assessing the purity of this compound. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier. sielc.comsielc.com Phosphoric acid can be used, but for applications where the HPLC is connected to a mass spectrometer (LC-MS), a volatile acid like formic acid is required to ensure compatibility. sielc.comsielc.com Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector. lcms.cz

Table 2: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Separation Mode Reversed-Phase (RP)
Column C18
Mobile Phase Acetonitrile / Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid)
Detection UV-Vis or Photodiode Array (PDA)
Analysis Type Purity assessment, quantification, isolation of impurities

This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. This is achieved by using columns packed with sub-2-µm particles, which operate at higher pressures. gimitec.com For this compound and other dyes, UPLC provides expedited analysis with increased resolution, greater sensitivity, and reduced solvent consumption. gimitec.comlabrulez.com

The use of UPLC systems, such as the Waters ACQUITY UPLC, coupled with mass detection, allows for the rapid screening of numerous synthetic dyes, including this compound. gimitec.comlabrulez.com Analysis times can be reduced from over 15 minutes with HPLC to less than 5 minutes with UPLC, making it ideal for high-throughput laboratories. gimitec.com The enhanced sensitivity and resolution of UPLC also improve the detection of trace-level impurities. gimitec.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique used for the qualitative analysis of disperse dyes. It is often employed as a preliminary screening method to assess dye purity and identify components in a mixture. lcms.czlabrulez.com In the standard DIN 54231 method for analyzing disperse dyes, TLC is listed as a viable analytical technique. lcms.czlabrulez.com

TLC separates compounds based on their differential migration through a stationary phase (e.g., silica (B1680970) gel) carried by a mobile phase. ijcmas.com For disperse dyes, TLC can effectively visualize the main dye component and any colored impurities present in commercial preparations. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and discriminating power, allowing for the differentiation of dyes based on several characteristics. ojp.gov

Table 3: Characteristics for Dyestuff Discrimination using HPTLC

Characteristic Description
Color The inherent visual color of the separated spot.
Retardation Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front, indicating its polarity.
Fluorescence The emission of light by the spot under UV illumination.
Number of Bands The quantity of distinct spots, indicating the number of components in the sample.
Band Shape The geometry of the spot, which can provide additional qualitative information.

Based on the principles of HPTLC analysis for dyestuffs. ojp.gov

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 121639
Acetonitrile 6342
Water 962
Formic Acid 284
Phosphoric Acid 1004

Capillary Electrophoresis (CE) for Dye Mixture Analysis

Capillary electrophoresis (CE) has proven to be a powerful technique for the separation and analysis of various dyes, including disperse dyes. researchgate.net The high-resolution separation capabilities of CE are particularly beneficial for analyzing complex dye mixtures. researchgate.net While specific studies focusing solely on the capillary electrophoresis of this compound are not extensively detailed in the provided results, the general applicability of CE for disperse dyes suggests its utility. researchgate.netresearchgate.net

Method development in CE for dye analysis often involves optimizing the buffer system to achieve the best separation. For instance, a 3-(cyclohexylamino)-1-propanesulphonic acid buffer at pH 10.8 has been used for screening reactive dyes, maintaining a low current under high voltages. researchgate.net For the analysis of disperse dyes, which can be poorly soluble in water, modifications to the electrophoretic medium may be necessary. researchgate.net The technique offers advantages such as low running costs, simple operation, and excellent reproducibility. researchgate.net

Vibrational and Electronic Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the chromophoric system of dyes like this compound. The absorption of UV and visible light provides information about the electronic transitions within the molecule, which are responsible for its color.

In a study involving a mixture of six disperse dyes, the UV-Vis spectrum of this compound was recorded. researchgate.netnih.gov The spectra of these dyes, including this compound, are characterized by broad absorption bands in the visible region. researchgate.net Specifically, the absorption spectra for the dye mixture, which included this compound, were recorded between 320 and 680 nm. nih.gov The chromophore of this compound is based on a monoazo structure. ojp.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound, also known as TERASIL RED 3BL, has been documented. spectrabase.com Analysis of the FTIR spectrum allows for the elucidation of its chemical structure by identifying characteristic vibrations of its functional groups. While a detailed peak analysis for this compound was not available in the provided search results, general principles of FTIR applied to similar dyes can be inferred. For instance, in disperse dyes, characteristic peaks for C-H stretching, C=O stretching, and -COO- stretching can be observed. mdpi.com The in-situ FTIR spectrum of dyes within textile fibers can be challenging to obtain due to the low concentration of the dye and strong absorption from the fiber matrix. ojp.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic compounds. While specific ¹H NMR or ¹³C NMR data for this compound was not explicitly found in the search results, the use of NMR for characterizing similar disperse dyes is established. For a related compound, Disperse Red 9, both ¹H NMR and ¹³C NMR spectra have been recorded in CDCl₃. guidechem.comguidechem.com NMR provides detailed information about the chemical environment of individual atoms, allowing for the complete structural assignment of the dye molecule. biosynth.com

Multivariate Analytical Approaches for Complex Mixtures

Partial Least Squares (PLS) Regression in Spectrophotometric Quantitation

Partial Least Squares (PLS) regression is a multivariate calibration method that is particularly useful for the quantitative analysis of components in complex mixtures where spectral overlap is significant. researchgate.netnih.govmdpi.com This technique has been successfully applied to the simultaneous determination of multiple disperse dyes, including this compound, in mixtures using UV-Vis spectrophotometry. researchgate.netnih.govresearchgate.net

In one study, PLS was used to analyze a mixture of six disperse dyes: C.I. Disperse Blue 79, C.I. Disperse Blue 183, C.I. This compound, C.I. Disperse Red 65, C.I. Disperse Yellow 211, and C.I. Disperse Orange 25. researchgate.netresearchgate.net The absorption spectra were recorded at five different concentration levels to build the calibration model. researchgate.netresearchgate.net The study highlighted the importance of calibration design in minimizing prediction and validation errors. researchgate.netresearchgate.net Another study employed a moving window selection partial least squares regression (MWPLSR) and net analyte signal (NAS) for the simultaneous determination of the same six disperse dyes. nih.gov This approach demonstrated that selecting specific wavelength regions improved the performance of the model compared to using the entire spectrum. nih.gov These studies underscore the power of PLS in accurately quantifying this compound even in the presence of other spectrally similar dyes without the need for prior separation. nih.gov

Principal Component Regression (PCR) for Multi-Component Analysis

Principal Component Regression (PCR) is a powerful chemometric technique used for analyzing complex mixtures where the spectral or chromatographic signals of individual components overlap significantly. This method is particularly advantageous as it can reduce the dimensionality of complex data and model the relevant sources of variation, thereby enabling the quantification of analytes in a mixture without the need for extensive separation procedures.

A notable application of PCR has been in the simultaneous determination of various disperse dyes in industrial effluents. In a significant study, PCR was successfully employed to quantify a mixture of six disperse dyes, including this compound, in textile wastewater samples. This approach addresses the analytical challenge posed by the overlapping UV-vis absorption spectra of these dyes.

The research involved creating a calibration model using UV-vis spectrophotometry for a mixture of the dyes listed in the table below. uludag.edu.trresearchgate.net The absorbance spectra were recorded at five different concentration levels for each dye to build a robust regression model. uludag.edu.trresearchgate.net

Table 1: Components of the Disperse Dye Mixture Analyzed Using PCR
Dye NameC.I. Name
This compound11140
Disperse Blue 7911345
Disperse Blue 18311078
Disperse Red 6511228
Disperse Yellow 21112755
Disperse Orange 2511227

The study highlighted the importance of the calibration design on the predictive ability of the PCR model. uludag.edu.trresearchgate.net By calculating prediction and validation errors and analyzing graphical representations of loadings, the researchers demonstrated the effectiveness of PCR. uludag.edu.trresearchgate.net While Partial Least Squares (PLS) regression was also tested and found to be slightly more accurate, the PCR method was noted for its faster computation time. researchgate.net This makes PCR a viable and efficient tool for the routine monitoring of dye concentrations in wastewater. The successful application of this method underscores its utility in environmental analysis, where rapid and reliable quantification of multiple contaminants is crucial. uludag.edu.trresearchgate.net The quantification of the disperse dyes was also compared with High-Performance Liquid Chromatography (HPLC) as a selective method after a pre-concentration step using Solid Phase Extraction (SPE). uludag.edu.trresearchgate.net

Mechanistic Studies of Disperse Red 82 Interactions with Textile Substrates

Elucidation of Dye-Fiber Interaction Mechanisms

The dyeing of synthetic fibers such as polyester (B1180765) with Disperse Red 82 is a complex process governed by the physicochemical interactions between the dye molecule and the polymer substrate. Unlike ionic dyes, which form strong electrostatic bonds with fibers, disperse dyes are non-ionic and rely on more subtle intermolecular forces for their substantivity.

The primary forces responsible for the affinity of this compound to polyester fibers are Van der Waals interactions and hydrogen bonds. Polyester is a hydrophobic fiber, and the low water solubility of disperse dyes makes them naturally attracted to the non-polar polymer. colourinn.in The dye molecules, which are small and planar, can approach the linear polymer chains of the polyester closely, maximizing the effect of these short-range forces.

The structure of this compound, containing polar functional groups such as cyano (-CN), nitro (-NO2), and ester groups within its N,N-di(2-acetoxyethyl)aniline component, allows for the formation of hydrogen bonds with the ester groups of the polyester fiber. researchgate.net Although weaker than covalent bonds, the cumulative effect of numerous Van der Waals and hydrogen bonding interactions along the length of the dye molecule provides sufficient affinity for effective dyeing and good fastness properties. researchgate.netkoreascience.kr Enhancing these dye-fiber interactions, for instance by introducing bulky or additional polar groups to the dye structure, is a known method to improve properties like wash fastness by minimizing dye migration. koreascience.kr

The dyeing process for polyester with this compound is fundamentally a mechanism of solid solution formation, where the fiber acts as a solid solvent for the dye. A critical aspect of this process is the physical entrapment of the dye molecules within the fiber's amorphous regions. researchgate.netnih.gov

The process is initiated by heat, typically at high temperatures around 130°C. colourinn.in This thermal energy causes the polymer chains in the amorphous regions of the polyester fiber to undergo increased molecular motion, which expands the fiber structure and creates temporary microscopic voids or pores. colourinn.inchemicalbook.com The small, non-ionic this compound molecules, which are dispersed in the dyebath, can then penetrate these openings and diffuse into the polymer matrix. chemicalbook.com

Upon cooling at the end of the dyeing cycle, the kinetic energy of the polymer chains decreases. This causes the fiber structure to contract, and the voids shrink, effectively trapping the dye molecules within the rigidifying polymer matrix. researchgate.netchemicalbook.com This physical "locking-in" or molecular entrapment is a key reason for the high fastness properties characteristic of polyester dyed with disperse dyes. researchgate.net

Van der Waals Forces and Hydrogen Bonding in Dye-Polyester Systems

Kinetics and Thermodynamics of this compound Dyeing Processes

The efficiency and outcome of dyeing polyester with this compound are dictated by the kinetics and thermodynamics of the system. Kinetic studies focus on the rate of dyeing, while thermodynamic studies describe the dye distribution between the fiber and the dyebath at equilibrium.

The equilibrium of a disperse dyeing process is described by adsorption isotherms, which relate the concentration of the dye in the fiber to its concentration in the dyebath at a constant temperature. For disperse dyes on polyester, the relationship is often described by a partition mechanism. The process is considered reversible, and the distribution of the dye often follows a linear isotherm, which can be expressed by the Nernst partition law. upc.eduresearchgate.net

Equation: Nernst Partition Isotherm [D]f = K * [D]s Where:

[D]f is the concentration of the dye in the fiber.

[D]s is the concentration of the dye in the solution (dyebath).

K is the partition or distribution coefficient.

Other models are also used to analyze the experimental data and provide insight into the adsorption mechanism. The suitability of a model depends on the specific dye-fiber system and dyeing conditions.

Adsorption ModelDescriptionRelevance to Disperse Dyes
Nernst IsothermDescribes a linear relationship of dye distribution between two immiscible phases (fiber and water), indicating a solid solution mechanism. upc.eduFrequently used for disperse dyes on polyester, representing an ideal partitioning system. upc.eduresearchgate.netijcce.ac.ir
Langmuir IsothermAssumes monolayer adsorption onto a finite number of identical and specific dyeing sites on the fiber surface.Less commonly applied to polyester, which lacks specific "sites," but can be used to model certain conditions. ijcce.ac.ir
Freundlich IsothermAn empirical model describing non-ideal and reversible adsorption, not restricted to a monolayer. It is often applied to heterogeneous surfaces.Can be used to describe systems where the energy of adsorption is not uniform across the fiber. ijcce.ac.ir
Pseudo-Second-Order Kinetic ModelDescribes the kinetics of adsorption, suggesting that the rate-limiting step may be chemisorption involving valence forces. researchgate.netFound to be in good agreement with the adsorption kinetics of some disperse dyes on polyester, suggesting that dye-fiber attraction plays a significant role. researchgate.net

A study on the dyeing kinetics of C.I. This compound found that the dyeing rate increases with temperature, with acceptable dyebath exhaustion levels achieved only at temperatures above 80°C. researcher.life Kinetic models, such as the Chrastil model, can be applied to experimental data to calculate apparent diffusion coefficients and the activation energy of diffusion, providing quantitative measures of the dyeing rate. researcher.life

Thermodynamic parameters provide crucial information about the spontaneity and nature of the dyeing process. The key parameters include the standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°).

Standard Affinity (Δμ°) : Represents the driving force of the dyeing process, indicating the tendency of the dye to move from the dyebath to the fiber. A more negative value signifies a greater affinity and a more spontaneous process. researchgate.net

Enthalpy Change (ΔH°) : Indicates the heat change during dyeing. A negative value (exothermic) means heat is released, while a positive value (endothermic) means heat is absorbed. ijcce.ac.irresearchgate.net Studies on disperse dyes have reported both exothermic and endothermic processes, depending on the specific dye and fiber system. ijcce.ac.irresearchgate.net

Entropy Change (ΔS°) : Reflects the change in randomness or disorder of the system. A positive value indicates an increase in disorder, which can contribute to the spontaneity of the process. researchgate.netijcce.ac.ir

The activation energy of diffusion (Ea), determined from kinetic studies at different temperatures, represents the energy barrier that dye molecules must overcome to diffuse into the fiber. researchgate.netmdpi.com A higher activation energy implies that the diffusion process is more sensitive to temperature. mdpi.com

Thermodynamic ParameterSymbolSignificance in DyeingTypical Findings for Disperse Dyes
Standard AffinityΔμ°Measures the spontaneity of dye transfer to the fiber.Negative values, indicating spontaneous adsorption. researchgate.net
Enthalpy of DyeingΔH°Indicates whether the process is exothermic or endothermic.Can be negative (exothermic) or positive (endothermic) depending on the system. ijcce.ac.irresearchgate.net
Entropy of DyeingΔS°Measures the change in disorder of the dye-fiber-water system.Often positive, contributing to the feasibility of the dyeing process. ijcce.ac.ir
Activation Energy of DiffusionEaRepresents the energy barrier for dye diffusion into the fiber.Values vary depending on the dye's molecular size and the presence of auxiliaries. mdpi.com

Diffusion Mechanisms and Rates within Fibrous Structures

Thermomigration Phenomena and Fastness Properties Enhancement in this compound

Thermomigration is a critical phenomenon in textile dyeing, referring to the diffusion of disperse dye molecules from the interior of a fiber to its surface during post-dyeing heat treatments, such as heat setting. This migration can significantly impair the colorfastness properties of the dyed fabric, particularly its resistance to washing and sublimation (dry heat). The following sections explore the mechanistic aspects of thermomigration specific to this compound and strategies employed to enhance its fastness properties on textile substrates.

Impact of Molecular Size on Thermomigration Resistance

The chemical structure and, consequently, the molecular size of a disperse dye are primary factors influencing its resistance to thermomigration. koreascience.kr Generally, an increase in the molecular weight and size of the dye molecule enhances its fastness properties. sci-hub.ru Larger molecules have reduced mobility within the polymer matrix of the fiber, making them less likely to migrate to the surface when subjected to heat. koreascience.kr

Research has shown that the washfastness of polyester fabric is intrinsically linked to the degree of thermomigration a dye undergoes during heat setting. researchgate.netresearchgate.net Studies have been conducted to modify the structure of C.I. This compound to improve its thermomigration resistance. In one such study, a bulkier disperse dye was synthesized by substituting the two acetoxy groups of this compound with larger benzoxy groups. While this modified dye exhibited a similar level of absorption by microdenier polyester as the original this compound, its thermomigration was significantly lower, resulting in excellent washfastness. koreascience.krresearchgate.net This superior performance is attributed to increased dye-fiber interactions and the reduced mobility of the larger, bulkier dye molecule within the fiber. researchgate.netresearchgate.net Therefore, developing disperse dyes with a larger molecular size is a key strategy for creating textiles with high washfastness. koreascience.kr

Strategies for Mitigating Dye Mobility Post-Dyeing

Several strategies are employed after the initial dyeing process to mitigate the mobility of this compound and other disperse dyes, thereby improving the final fastness of the textile product.

Reduction Clearing : This is the most common post-dyeing treatment to enhance washfastness. The process involves treating the dyed fabric with a reducing agent, such as a solution of sodium hydroxide (B78521) and sodium hydrosulfite, to break down and remove any unfixed or loosely adhering dye particles from the fiber surface. koreascience.krresearchgate.netresearchgate.net By eliminating this surface dye, the potential for staining adjacent fabrics during washing is significantly reduced. An optimized reduction clearing process, for instance using 2 g/l sodium dithionite (B78146) and 4 g/l NaOH at 70°C for 30 minutes, can effectively remove surface dye with minimal loss of fabric strength. researchgate.net

Enzymatic Treatment : An alternative, more environmentally conscious approach involves the use of enzymes. A process utilizing enzymes with peroxidase or laccase activity, in conjunction with an oxidizing agent and a mediator, can effectively remove excess disperse dye from the textile surface. google.com This method serves the same purpose as chemical reduction clearing but offers a potentially milder treatment.

Chemical Compatibility and Dispersion : Preventing the aggregation of dye particles during the dyeing process itself is a proactive strategy. The use of compatible dispersing and leveling agents is crucial to ensure the dye remains in a fine, stable dispersion. fsw.cc Some dye molecules may not withstand the shear forces in modern dyeing machinery, leading to the formation of aggregates that can result in spotting and poor fastness. fsw.cc Ensuring the stability of the dye dispersion throughout the dyeing cycle is essential for uniform dye penetration and fixation.

Quantitative Assessment of Washfastness and Sublimation Fastness

The fastness properties of this compound are quantitatively assessed using standardized testing methods, typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance. epsilonpigments.com this compound generally exhibits good to excellent fastness properties, making it suitable for applications requiring durability, such as automotive textiles.

Below are typical fastness ratings for this compound on polyester.

Fastness PropertyTesting Standard (Example)Rating
Washfastness (Polyester) ISO 105-C03 / ISO 105-C064-5 china-dyestuff.commade-in-china.commade-in-china.com
Washfastness (Cotton Stain) ISO 105-C03 / ISO 105-C065 china-dyestuff.commade-in-china.commade-in-china.com
Sublimation Fastness ISO 105-P014-5 china-dyestuff.commade-in-china.commade-in-china.com
Light Fastness (Xenon Arc) ISO 105-B026-7 china-dyestuff.commade-in-china.commade-in-china.com

The degree of thermomigration directly correlates with the final washfastness grade. As the concentration of dye on the fiber increases, so does the amount of dye that migrates to the surface during heat setting, which in turn lowers the washfastness rating. The table below, based on data from a study on microdenier polyester, illustrates this relationship. koreascience.kr

Dyeing Concentration (% owf)Amount of Thermomigrated Dye (mg/g of fiber)Degree of Thermomigration (%)Grade of Washfastness
1.00.0140.4654-5
2.00.0480.8074
3.00.0720.8354
4.00.0960.8423-4

Environmental Degradation and Bioremediation of Disperse Red 82

Advanced Oxidation Processes (AOPs) for Disperse Red 82 Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and break down organic pollutants. lipidmaps.orgjkenterprises.com.pk These methods are considered effective for degrading complex and recalcitrant molecules like this compound. lipidmaps.org

Photocatalytic Mechanisms and Efficiency Under Various Light Sources

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (e.g., UV or visible light) to generate oxidizing agents. alfa-chemistry.comnih.gov When the photocatalyst is illuminated with sufficient energy, it generates electron-hole pairs. These pairs react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then attack and degrade the dye molecules. fishersci.co.uk

While specific studies on this compound are limited, research on similar dyes provides insight. For a mixture including the closely related Disperse Red 92, a photocatalytic process using TiO₂ under UV light achieved approximately 68% degradation in 80 minutes. easychem.orgnih.gov The efficiency of photocatalysis is influenced by parameters such as pH, catalyst concentration, and light intensity. fishersci.com For instance, the degradation of Disperse Red 1 using a Co₁₋ₓZnₓFe₂O₄/PANI nanocomposite under visible light was found to be highly effective across a wide range of pH values and temperatures. fishersci.com

Sonochemical and Sonophotocatalytic Degradation Pathways

Sonochemical degradation involves the use of high-frequency ultrasound, which induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of water molecules into hydroxyl radicals. wikipedia.org

The combination of ultrasound (sonolysis) and photocatalysis, known as sonophotocatalysis, often results in a synergistic effect, enhancing degradation rates beyond what either method could achieve alone. mdpi.com The ultrasound helps to deaggregate catalyst particles, increasing the active surface area, and contributes to the generation of reactive radicals. mdpi.com In a study involving a dye mixture containing Disperse Red 92, sonophotocatalysis using TiO₂ and UV light proved to be the most effective method, achieving 82% degradation in 80 minutes. This was significantly higher than sonolysis alone (19%) or photocatalysis alone (68%). easychem.orgnih.gov The degradation process in both photocatalytic and sonophotocatalytic systems was found to follow pseudo-first-order kinetics. easychem.orgnih.govwikipedia.org

ProcessCatalyst/EnergyDegradation Efficiency (after 80 min)
Sonolysis Ultrasound~19%
Photocatalysis TiO₂ + UV Light~68%
Sonophotocatalysis TiO₂ + UV Light + Ultrasound~82%

Table 1: Comparison of degradation efficiency for a dye mixture containing Disperse Red 92 using different AOPs. Data sourced from studies by Ingec and Tekin. easychem.orgnih.govwikipedia.org

Fenton and Fenton-like Processes for Dye Decolorization

The Fenton process is a homogeneous catalytic oxidation method that uses iron(II) (Fe²⁺) ions and hydrogen peroxide (H₂O₂) to generate powerful hydroxyl radicals under acidic conditions. nih.gov The photo-Fenton process enhances this reaction by using UV light to photoreduce iron(III) (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. fishersci.ie These methods are known for their high efficiency and rapid reaction rates in decolorizing textile wastewater. uni.lu

Application of Nanomaterials (e.g., nZVI) in Catalytic Degradation

Nanomaterials have gained significant attention in wastewater treatment due to their unique properties, such as high surface area and reactivity. fishersci.com Nano zero-valent iron (nZVI) has been shown to be particularly effective for the degradation of azo dyes. Research on the degradation of Disperse Red 1 using nZVI demonstrated a high color removal of approximately 98% within a short time frame of 10 minutes. ereztech.com Other nanomaterials, such as magnetic iron oxide (Fe₃O₄) nanoparticles, have also been successfully used as photocatalysts to degrade dyes like Disperse Red 277 under visible light in a photo-Fenton-like process. americanelements.com These materials offer the additional advantage of being easily separated from the treated water using a magnetic field, which aids in their recovery and reuse. americanelements.com

Bioremediation Approaches for this compound-Contaminated Effluents

Bioremediation utilizes microorganisms like bacteria and fungi to break down or transform pollutants into less harmful substances. wikipedia.org This approach is considered cost-effective and environmentally friendly for treating textile effluents. wikipedia.orgthermofisher.com

Microbial Biotransformation Pathways and Identification of Degrading Microorganisms

The microbial degradation of azo dyes typically begins with the reductive cleavage of the azo bond (–N=N–). This step is often carried out by enzymes called azoreductases under anaerobic or microaerophilic conditions, resulting in the formation of intermediate aromatic amines. wikipedia.orgwikipedia.org These amines, which can be toxic, are then often further mineralized into simpler, non-toxic compounds like carbon dioxide and water, frequently under aerobic conditions. ctdbase.org Some fungi, on the other hand, utilize extracellular oxidative enzymes like laccases and peroxidases to degrade dyes aerobically from the start. thermofisher.com

Several microorganisms have been identified for their ability to decolorize and degrade Disperse Red dyes. A bacterial consortium containing Pseudomonas aeruginosa, Lysinibacillus sphaericus, and Citrobacter freundii achieved 98.47% degradation of a disperse red dye under sequential anaerobic-aerobic conditions. uni.lu Another study showed that Enterococcus faecalis could decolorize Disperse Red F3B by 94% within 5 hours under microaerophilic conditions. ctdbase.org Fungal species, such as Aspergillus flavus, have also demonstrated the ability to degrade Disperse Red 1. herts.ac.uk

Microorganism(s)Dye DegradedKey Findings
Pseudomonas aeruginosa, Lysinibacillus sphaericus, Citrobacter freundii Disperse Red98.47% decolorization in a sequential anaerobic-aerobic system. uni.lu
Enterococcus faecalis Disperse Red F3B94% decolorization in 5 hours under microaerophilic conditions. ctdbase.org
Providencia rettgeri, Pseudomonas sp. Disperse Red 7898-99% decolorization within 30 hours under microaerophilic conditions. nih.gov
Aspergillus flavus Disperse Red 1Effective decolorization under optimal conditions (pH 7, 30-35°C). herts.ac.uk
Brown rot fungi (Daedalea dickinsii) Disperse Red W4BS80% degradation achieved in 7 days. scribd.com

Table 2: Examples of microorganisms capable of degrading Disperse Red dyes and their reported efficiencies.

Role of Extracellular Enzymes in Dye Breakdown

The bioremediation of this compound often involves the action of extracellular enzymes produced by various microorganisms, particularly fungi. biotechnologia-journal.orgnih.gov These enzymes play a crucial role in the initial breakdown of the complex dye molecule.

Lignin (B12514952) Peroxidase (LiP): Lignin peroxidase is a key enzyme involved in the degradation of a wide range of aromatic compounds, including azo dyes like this compound. researchgate.netresearchgate.net Produced by fungi such as Phanerochaete chrysosporium and various brown rot fungi, LiP catalyzes the oxidation of the dye molecule. researchgate.nethep.com.cn Studies have demonstrated a direct relationship between LiP activity and the extent of this compound degradation. For instance, the brown rot fungus D. dickinsii IEBL-2, which exhibited the highest degradation of disperse dyes, also showed the maximum production of lignin peroxidase. researchgate.netresearchgate.net The enzyme works by generating cation radicals from the dye, initiating a series of reactions that lead to the cleavage of the azo bond and the breakdown of the aromatic structure. hep.com.cnmdpi.com

Azo Reductases: Azo reductases are another critical group of enzymes responsible for the decolorization of azo dyes. These enzymes, found in various bacteria and some fungi, catalyze the reductive cleavage of the azo bond (-N=N-), which is the primary chromophore in these dyes. ijcmas.comtandfonline.comnih.gov This reduction process typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. nih.govpantareiwater.comenvirobiotechjournals.com While this step achieves decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye molecule, necessitating further aerobic degradation for complete mineralization. ijcmas.compantareiwater.com Research has shown that bacterial strains like Providencia rettgeri and a consortium of Providencia rettgeri and Pseudomonas sp. can effectively decolorize Disperse Red 78 (a related disperse dye) through the action of azoreductase. researchgate.netexcli.de

Fungus SpeciesEnzyme ProducedDegradation Efficiency of Disperse Dyes
D. dickinsii IEBL-2Lignin Peroxidase70-80%
C. puteana IEBL-1Lignin Peroxidase, Manganese PeroxidaseHigh
P. betulinus IEBL-3Lignin Peroxidase47-59%
Pleurotus ostreatusLignin PeroxidaseUp to 93.1% for Disperse Red S3B after optimization

Factors Influencing Biological Decolorization and Mineralization

The efficiency of biological treatment processes for this compound is influenced by a variety of physicochemical parameters. biotechnologia-journal.orgpantareiwater.comopenbiotechnologyjournal.com

pH: The pH of the wastewater significantly affects both the activity of microbial enzymes and the surface charge of the microbial biomass. biotechnologia-journal.org Most fungal degradation processes for disperse dyes show optimal performance in the acidic to neutral pH range, typically between 4 and 7. biotechnologia-journal.orgresearchgate.net

Temperature: Temperature influences microbial growth and enzyme activity. The optimal temperature for the decolorization of disperse dyes by fungi is generally in the mesophilic range, around 25-35°C. biotechnologia-journal.org

Oxygen Levels: The availability of oxygen is a critical factor. The initial reductive cleavage of the azo bond by azo reductases is favored under anaerobic or microaerophilic conditions. biotechnologia-journal.orgpantareiwater.com However, the subsequent degradation of the resulting aromatic amines requires aerobic conditions for complete mineralization. pantareiwater.com A sequential anaerobic-aerobic treatment process is often most effective for the complete breakdown of azo dyes. hspublishing.org

Nutrient Availability: The presence of carbon and nitrogen sources can significantly impact microbial growth and enzyme production. biotechnologia-journal.orgnih.gov For example, glucose has been shown to enhance the degradation rate of Disperse Red by a rhizosphere bacterial consortium. hspublishing.org

Dye Concentration: The initial concentration of the dye can also affect the efficiency of the bioremediation process. High concentrations can be inhibitory to microbial growth and enzyme activity. biotechnologia-journal.org

Chemical Treatment Technologies for Wastewater Remediation

In addition to biological methods, several chemical treatment technologies are employed to remove this compound from textile wastewater.

Coagulation and flocculation are widely used physicochemical processes for treating textile effluents. koreascience.krbrookhaveninstruments.com.cnmdpi.com These techniques involve the addition of coagulants, such as aluminum sulfate (B86663) (alum) and ferric chloride, to destabilize the colloidal dye particles, followed by slow mixing to promote the formation of larger flocs that can be easily removed by sedimentation or filtration. koreascience.krbioline.org.br

Studies have shown that alum is generally more effective than ferric chloride for the removal of disperse red dyes. koreascience.krresearchgate.net Over 90% color removal from a synthetic wastewater containing a disperse red dye was achieved using an alum dosage of 40 mg/L within a pH range of 4 to 8. koreascience.krresearchgate.net The efficiency of coagulation is influenced by factors such as coagulant dosage, pH, initial dye concentration, and mixing conditions. univ-bouira.dzkoreascience.kr

CoagulantOptimal pH RangeRemoval Efficiency for Disperse Red Dye
Aluminum Sulfate (Alum)4-8>90%
Ferric ChlorideLess effective than alumLower

Electrocoagulation (EC) is an electrochemical method where a sacrificial anode (typically aluminum or iron) corrodes to produce coagulant species in situ. univ-bouira.dzcore.ac.uk These metallic hydroxides then destabilize and aggregate the dye particles. Electroflotation (EF) is a related process where the electrolysis of water produces gas bubbles (hydrogen and oxygen) that adhere to the flocs and carry them to the surface for removal. sci-hub.se

EC has been shown to be a highly effective method for the decolorization of wastewater containing disperse red dyes, with removal efficiencies often exceeding 95%. univ-bouira.dzresearchgate.net A comparative study on a synthetic wastewater with a disperse red dye found that EC with aluminum electrodes could achieve up to 95% removal, which was higher than that achieved by chemical coagulation. univ-bouira.dzresearchgate.net EC is also noted to be more robust against pH changes compared to chemical coagulation. univ-bouira.dzresearchgate.net

Membrane filtration techniques, such as microfiltration (MF) and ultrafiltration (UF), are physical separation processes that can be used to remove suspended dye particles from wastewater. mdpi.commdpi.com

Microfiltration (MF): MF utilizes membranes with pore sizes typically ranging from 0.1 to 10 µm. While effective at removing suspended solids and turbidity, MF is generally not suitable for removing soluble dyes as their molecular size is smaller than the membrane pores. mdpi.com

Ultrafiltration (UF): UF employs membranes with smaller pore sizes (typically 0.001 to 0.1 µm) and can effectively remove larger dye molecules, such as disperse dyes, which exist as fine dispersions. upc.edu Studies using polyvinylidene difluoride (PVDF) ultrafiltration membranes have demonstrated high removal efficiencies for disperse dyes, with up to 96% dye removal and 90% COD reduction. upc.edu Nanofiltration has also been shown to be effective in removing disperse red dyes.

Adsorption and Separation Technologies for Disperse Red 82 Remediation

Adsorption Mechanisms and Kinetic Modeling

The adsorption of dye molecules onto an adsorbent is a complex process influenced by several factors, including the nature of the dye and adsorbent, surface area, particle size, temperature, pH, and contact time. researchgate.net The process generally involves the transfer of the dye from the aqueous solution to the surface of the adsorbent, where it is held by physical or chemical forces.

Physical and Chemical Adsorption Isotherms (e.g., Langmuir, Freundlich)

Adsorption isotherms are crucial for describing the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze this relationship.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.netresearchgate.net It suggests that once a dye molecule occupies a site, no further adsorption can take place at that site. This model is often applicable to chemisorption processes. For some disperse dyes, the Langmuir model has been found to fit the experimental data well, indicating a homogeneous adsorption process. researchgate.net

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.netnih.gov It suggests that the adsorption capacity increases with the concentration of the dye. This model is often suitable for describing multilayer adsorption and has been successfully applied to the adsorption of certain disperse dyes. nih.gov

Studies have shown that the adsorption of disperse dyes can follow different isotherm models depending on the specific adsorbent used. For instance, the adsorption of a disperse red dye on bamboo-based activated carbon was well-described by the Freundlich isotherm. nih.gov In another study, the Langmuir isotherm provided a better fit for the adsorption of Disperse Orange 25 on activated carbon derived from Euphorbia rigida. researchgate.net

Adsorption Kinetics and Rate-Limiting Steps

Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide insights into the underlying mechanism of the adsorption process. Several kinetic models are used to analyze experimental data, with the pseudo-first-order and pseudo-second-order models being the most prevalent.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites. nih.gov The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.nettandfonline.com Many studies on dye adsorption have found that the pseudo-second-order model provides a better correlation with experimental data, indicating that chemisorption is often the rate-controlling step. researchgate.netmaxapress.comresearchgate.net

Film diffusion: Transport of the dye from the bulk solution to the external surface of the adsorbent.

Intraparticle diffusion: Diffusion of the dye within the pores of the adsorbent.

Adsorption: The actual attachment of the dye molecules to the active sites on the interior surface of the adsorbent.

The rate-limiting step is the slowest step in this sequence. Intraparticle diffusion is often identified as a rate-limiting step in the adsorption of disperse dyes. researchgate.netscholaris.ca However, in many cases, the adsorption process is complex and may involve multiple rate-controlling steps. maxapress.com

Influence of pH, Temperature, and Initial Dye Concentration on Adsorption Efficiency

The efficiency of Disperse Red 82 adsorption is significantly influenced by several operational parameters:

pH: The pH of the solution affects the surface charge of the adsorbent and the degree of ionization of the dye molecule. researchgate.netarabjchem.org For disperse dyes, which are generally non-ionic, the effect of pH might be less pronounced compared to ionic dyes. However, pH can still influence the surface properties of the adsorbent. Some studies have shown that acidic conditions can be favorable for the adsorption of certain disperse dyes. researchgate.netijcce.ac.ir

Temperature: Temperature can affect the adsorption process in several ways, including changing the solubility and chemical potential of the dye. Adsorption can be either an exothermic (releases heat) or endothermic (absorbs heat) process. frontiersin.org For Disperse Red 167, adsorption onto bamboo-based activated carbon was found to be an endothermic process, with optimal removal at 50°C. nih.gov Thermodynamic studies help determine the nature of the adsorption process, with parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) indicating whether the process is spontaneous, endothermic/exothermic, and involves an increase or decrease in randomness at the solid-liquid interface. researchgate.net

Initial Dye Concentration: The initial concentration of the dye provides the driving force to overcome mass transfer resistance between the aqueous and solid phases. researchgate.net Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity of the adsorbent. researchgate.net However, at a fixed adsorbent dosage, the percentage of dye removal may decrease with increasing initial dye concentration as the active sites on the adsorbent become saturated. researchgate.net

Development and Characterization of Novel Adsorbent Materials

The search for effective and low-cost adsorbents is a key area of research in wastewater treatment. Various materials have been investigated for the removal of this compound and other dyes.

Activated Carbon and Modified Carbonaceous Adsorbents

Activated carbon is a highly porous material with a large surface area, making it an extremely effective adsorbent for a wide range of organic pollutants, including dyes. nih.govwikipedia.org It can be produced from various carbonaceous materials, such as wood, coal, and agricultural waste. wikipedia.org

The effectiveness of activated carbon in removing disperse dyes has been demonstrated in several studies. For example, powdered activated carbon has been shown to effectively remove C.I. Disperse Red 60, with the removal efficiency increasing with decreasing particle size. rshanthini.com Bamboo-based activated carbon has also proven effective for the removal of Disperse Red 167. nih.gov However, some research indicates that granular activated carbon may not be effective in removing certain disperse red dyes. bioline.org.br

To enhance the adsorption capacity and selectivity of activated carbon, various modification techniques can be employed. These include chemical activation with acids, bases, or salts, which can alter the surface chemistry and pore structure of the carbon. wikipedia.org

Biopolymer-Based Adsorbents (e.g., Chitosan (B1678972) and Derivatives)

Biopolymers are naturally occurring polymers that are often biodegradable, biocompatible, and non-toxic, making them attractive as sustainable adsorbent materials. rsc.orgmdpi.comnih.gov Chitosan, a derivative of chitin (B13524) found in the exoskeletons of crustaceans, is one of the most promising biopolymers for dye removal. rsc.orgalfa-chemistry.comnih.govunlp.edu.ar

Chitosan possesses amino and hydroxyl functional groups that can act as active sites for the adsorption of dye molecules through mechanisms like ion exchange and chelation. scirp.orgresearchgate.net The effectiveness of chitosan in adsorbing dyes depends on its physical form (e.g., flakes, beads, scaffolds). Studies have shown that chitosan scaffolds can have a higher adsorptive rate for this compound compared to chitosan films or microspheres. scirp.orgscispace.com

The adsorption capacity of chitosan for disperse dyes can be influenced by the dye's chemical structure. For instance, this compound, which lacks sulfonate groups, showed a lower adsorptive rate on chitosan scaffolds compared to reactive dyes containing these groups. scirp.org This highlights the importance of the specific interactions between the dye and the adsorbent.

Zeolites and Other Inorganic Adsorbents

Zeolites, which are crystalline aluminosilicate (B74896) minerals, are effective adsorbents due to their high surface area, well-defined microporous structure, and ion-exchange capacity. nih.govmdpi.com These characteristics make them suitable for the removal of various dyes from aqueous solutions. nih.gov The adsorption of dyes onto zeolites can occur through various mechanisms, including ion exchange and physical adsorption. mdpi.com The efficiency of dye removal by zeolites is influenced by factors such as the pH of the solution, initial dye concentration, adsorbent dosage, and contact time. mdpi.comsciencepub.net For instance, the removal of Congo red, an anionic dye, by zeolite was found to be highly dependent on pH, with acidic conditions significantly enhancing the adsorption capacity. mdpi.com

While natural zeolites have some adsorption capabilities, their affinity for certain dyes can be limited. gnest.org To enhance their effectiveness, zeolites can be modified with surfactants. This modification can hydrophobize the zeolite surface and neutralize surface charges, thereby increasing the adsorption capacity for specific dyes. uctm.edu For example, modifying clinoptilolite with surfactants has been shown to improve its ability to remove reactive azo dyes. gnest.org Although direct studies on this compound are limited, the principles of zeolite adsorption suggest that modified zeolites could be effective for its removal.

Other inorganic adsorbents, such as activated carbon, silica (B1680970) gel, and various clays (B1170129) like bentonite (B74815) and kaolin, are also used for dye removal. preprints.orgrsc.org Activated carbon, in particular, is a popular choice due to its large surface area and high porosity, which allow for the effective adsorption of a wide range of contaminants. rsc.orgfrontiersin.org

Table 1: Adsorption Capacities of Various Inorganic Adsorbents for Different Dyes

AdsorbentDyeMaximum Adsorption Capacity (mg/g)Reference
ZeoliteCongo Red610.2 mdpi.com
Modified ZeoliteReactive Red111 gnest.org
Activated CarbonReactive Red 120267.2 frontiersin.org
Kaolin filter cake-Fe3O4Reactive Black 592.84 preprints.org

Design of Hybrid and Composite Adsorbent Systems

To overcome the limitations of individual adsorbents and enhance removal efficiency, hybrid and composite adsorbent systems are being developed. These systems combine the properties of two or more materials to create a synergistic effect, often leading to improved adsorption capacity, easier separation, and better stability.

A common approach is the creation of magnetic composites, which allow for easy separation of the adsorbent from the treated water using a magnetic field. preprints.org For example, a magnetized Kaolin filter cake (KFC)-Fe3O4 composite was synthesized for the removal of Reactive Black 5. preprints.org This composite demonstrated high adsorption capacity and could be effectively used for multiple cycles. preprints.org The synthesis of such composites often involves methods like co-precipitation. preprints.orgjeeng.neticm.edu.plbibliotekanauki.pl

Another strategy involves combining inorganic materials with organic polymers. For instance, a zeolite/chitosan hydrogel has been developed for the removal of Acid Red 88. nih.gov This composite material exhibited a significantly higher adsorption capacity compared to zeolite alone. nih.gov The hydrogel structure, with its increased porosity, facilitates the adsorption process. nih.gov

The design of these composite systems can be optimized by studying various parameters like the ratio of components, pH, contact time, and initial dye concentration. preprints.orgmdpi.com The table below summarizes the performance of some composite adsorbents for dye removal.

Table 2: Performance of Hybrid and Composite Adsorbent Systems for Dye Removal

Composite AdsorbentTarget DyeRemoval Efficiency (%)Key FindingsReference
Golden marble waste nanocompositesForon blue, red, and black dyes-Adsorption capacity up to 369.2 mg/g. mdpi.com
Kaolin filter cake-Fe3O4Reactive Black 5-Maximum adsorption capacity of 92.84 mg/g. preprints.org
Fe3O4@MnO2@Al2O3Crystal Violet99.311Maximum adsorption capacity of 40.9682 mg/g. jeeng.neticm.edu.plbibliotekanauki.pl
Zeolite/Chitosan HydrogelAcid Red 88-Adsorption capacity of 332.48 mg/g. nih.gov

Ion Exchange Processes for Dye Removal

Ion exchange is a powerful separation technique for removing ionic dyes from wastewater. jalamrut.commdpi.com The process utilizes ion exchange resins, which are insoluble polymer matrices containing charged functional groups. jalamrut.com These resins can be either cationic or anionic. Anion exchange resins have positively charged functional groups and are effective in removing negatively charged (anionic) dyes, while cation exchange resins have negatively charged functional groups for the removal of positively charged (cationic) dyes. jalamrut.com

The primary advantages of ion exchange processes include high selectivity for specific dyes, the ability to regenerate and reuse the resin, and the generation of less sludge compared to conventional methods like coagulation. jalamrut.comnetsolwater.com This makes it an environmentally friendly and resource-efficient technology. jalamrut.com The effectiveness of ion exchange depends on the ionic nature of the dye. Since many textile dyes are ionic, this method is widely applicable. mdpi.commdpi.com

For disperse dyes like this compound, which have low water solubility and are non-ionic in nature, traditional ion exchange may not be directly effective. jscholaronline.org However, some disperse dyes can be removed using specialized ion exchange resins or in combination with other treatment processes. waterpurifyingchemicals.com The BWD-01 Water Decoloring Agent, for example, is a type of ion exchange resin that works on disperse dyes by neutralizing the charge on dye molecules and facilitating their removal through flocculation. waterpurifyingchemicals.com Furthermore, ion exchange can be used as a pretreatment step to remove other ionic substances from the wastewater, which can enhance the efficiency of subsequent treatments for disperse dyes. mdpi.com

Research has shown that ion exchange resins can achieve high removal efficiencies for various dyes. For instance, a study on the treatment of real textile wastewater demonstrated over 99% removal of Acid Black 194 using a strong base anion (SBA) resin. mdpi.com

Computational Chemistry and Molecular Modeling of Disperse Red 82

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic properties of dye molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its color, reactivity, and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like Disperse Red 82. In a typical DFT study of this dye, the primary objectives would be to determine its optimized molecular geometry, electronic properties, and reactivity descriptors.

Although specific DFT studies exclusively focused on this compound are not extensively available in public literature, the methodology is standard for azo dyes. Such a study would calculate key parameters to understand its behavior.

Key Ground-State Properties Investigated by DFT:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial as the planarity and conformation of the azo-benzene system influence its electronic conjugation and, consequently, its color.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's excitation energy and provides a qualitative understanding of its color and chemical reactivity. A smaller gap generally implies that less energy is required to excite the molecule, shifting its absorption to longer wavelengths (a bathochromic shift).

Electron Density and Electrostatic Potential: Mapping the electron density distribution helps identify electron-rich and electron-deficient regions of the molecule. The electrostatic potential map visualizes areas prone to electrophilic or nucleophilic attack, offering insights into intermolecular interactions. For this compound, the nitro and cyano groups act as strong electron-withdrawing groups, while the N,N-di(2-acetoxyethyl)amino group is a powerful electron-donating group, creating a pronounced "push-pull" system that is central to its properties.

The table below outlines the conceptual parameters that would be derived from a DFT analysis of this compound.

DFT Parameter Significance for this compound
Total Energy Indicates the thermodynamic stability of the molecule's conformation.
HOMO Energy Relates to the electron-donating ability; localized on the donor part of the molecule.
LUMO Energy Relates to the electron-accepting ability; localized on the acceptor part.
HOMO-LUMO Gap (ΔE) Correlates with the maximum absorption wavelength (λmax) and chemical reactivity.
Dipole Moment (µ) Quantifies the overall polarity of the molecule, affecting its solubility and interaction with polar fibers.
Mulliken Atomic Charges Provides insight into the charge distribution across the atoms, highlighting reactive sites.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra. TD-DFT calculations can simulate the UV-Visible spectrum of a dye by calculating the energies of its electronic transitions.

For this compound, a TD-DFT analysis would focus on the main π→π* electronic transition responsible for its characteristic red color. This transition involves the promotion of an electron from the HOMO, primarily located on the electron-donating aniline (B41778) moiety, to the LUMO, concentrated on the electron-accepting nitro- and cyano-substituted phenyl ring.

Predicted Outcomes from a TD-DFT Study:

Maximum Absorption Wavelength (λmax): TD-DFT can predict the λmax value with reasonable accuracy, which should correspond to the primary absorption peak observed experimentally in the visible region of the electromagnetic spectrum (~520 nm).

Oscillator Strength (f): This value is calculated for each electronic transition and is proportional to the intensity of the corresponding absorption band. A high oscillator strength for the first major transition confirms that it is an allowed transition and contributes significantly to the perceived color.

Nature of Electronic Transitions: The analysis reveals which molecular orbitals are involved in the excitation, confirming the charge-transfer character of the transition in push-pull azo dyes.

While computational studies on similar dyes like Disperse Red 1 have successfully used TD-DFT to interpret experimental observations and understand photoisomerization, specific TD-DFT data for this compound remains limited in published research. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies of Ground State Properties

Molecular Dynamics (MD) Simulations of Dye-Polymer Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for studying the complex process of dyeing, where dye molecules must penetrate and bind to a polymer matrix.

The dyeing of synthetic fibers like polyester (B1180765) with disperse dyes occurs primarily in the amorphous regions of the polymer, where the polymer chains are less ordered. MD simulations can model this environment to study the diffusion of this compound molecules into the polymer matrix.

A typical simulation setup would consist of a model of amorphous polyester, a number of this compound molecules, and often a solvent or carrier. The simulation would track the trajectories of the dye molecules as they move from the surrounding medium into the free volume between the polymer chains.

Key Insights from Diffusion Simulations:

Diffusion Coefficient (D): This quantitative measure describes the rate at which the dye molecules penetrate the polymer. It can be calculated from the mean squared displacement (MSD) of the dye molecules over time. researchgate.net

Effect of Temperature: Simulations can be run at different temperatures to mimic thermal dyeing conditions and observe how increased polymer chain mobility facilitates dye diffusion.

Role of Substituents: By comparing the simulated diffusion of different dyes, researchers can understand how specific functional groups, such as the acetoxyethyl groups on this compound, affect the dye's size, shape, and interactions, thereby influencing its diffusion rate. researchgate.net

Studies on other disperse dyes have shown that MD simulations can effectively model the diffusion process and provide insights that are difficult to obtain experimentally. researchgate.netrsc.org

Once the dye has penetrated the fiber, its fastness (resistance to washing, rubbing, and sublimation) depends on the strength of the intermolecular forces holding it in place. The mechanism of action for disperse dyes involves physical interactions rather than covalent bonds. MD simulations are ideal for quantifying these non-covalent interactions between the dye and the polymer chains.

Types of Intermolecular Forces Analyzed:

Van der Waals Interactions: These are the primary forces responsible for binding disperse dyes to nonpolar fibers like polyester. They arise from temporary fluctuations in electron density and are significant for large, planar molecules like this compound.

Hydrogen Bonding: Although polyester has limited hydrogen bonding capacity, the ester groups in the polymer and the nitro and carbonyl oxygen atoms in this compound can act as hydrogen bond acceptors, potentially forming weak hydrogen bonds with any available donors.

π-π Stacking: Interactions between the aromatic rings of the dye and the polyester can also contribute to the binding energy.

By calculating the interaction energy between a single this compound molecule and the surrounding polymer chains, MD simulations can provide a quantitative measure of the binding affinity. This information is crucial for understanding and predicting the wash and sublimation fastness of the dye.

Simulation of Dye Penetration and Diffusion in Amorphous Polymer Regions

Structure-Property Relationship Predictions

A major goal of computational modeling is to establish clear structure-property relationships (SPRs). For this compound, this involves correlating its specific molecular features with its macroscopic properties, such as color, dyeing performance, and fastness.

Computational studies on various azo dyes have successfully established such relationships. researchgate.net For this compound, its performance is dictated by the interplay of its constituent parts:

Structural Feature of this compound Predicted Influence on Properties
Azo Bridge (-N=N-) The primary chromophore; its conjugation with aromatic rings is responsible for the color.
Nitro (-NO₂) and Cyano (-CN) Groups Strong electron-withdrawing groups that create a powerful "acceptor" end. They cause a significant bathochromic (deepening) shift of the color into the red region and generally improve light fastness.
N,N-di(2-acetoxyethyl)amino Group A strong electron-donating "donor" group. It completes the push-pull system, enhancing color depth and molar extinction coefficient. The bulky ethyl acetate (B1210297) groups can also influence solubility and may improve sublimation fastness by increasing the molecular weight and polarity. researchgate.net
Overall Molecular Size and Planarity A larger, planar structure promotes stronger van der Waals interactions with polyester fibers, leading to good affinity and fastness properties.

By systematically modifying these functional groups in silico and calculating the resulting properties using DFT and MD, computational chemists can predict how changes to the dye's structure will affect its performance. This predictive power accelerates the design of new dyes with improved properties, such as better fastness, brighter shades, or more environmentally friendly characteristics.

Predictive Models for Dyeing Performance and Fastness Properties

Predictive modeling offers a cost-effective and efficient way to screen potential dye candidates and optimize dyeing processes by correlating molecular structures with macroscopic properties. The primary computational techniques used for this purpose are Quantitative Structure-Property Relationship (QSPR) models and Molecular Dynamics (MD) simulations.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR studies are statistical methods that relate the chemical structure of a compound to its physicochemical properties. For disperse dyes, QSPR models are developed to predict dyeing characteristics such as dye uptake, affinity for fibers, and various fastness properties. ifatcc.orgnih.gov These models are built by calculating a set of numerical values, or "descriptors," that encode features of the dye's molecular structure. These descriptors can include constitutional, topological, geometric, and quantum-chemical parameters.

Key properties predicted by QSPR for disperse dyes include:

Wash Fastness: This is often correlated with the dye's hydrophobicity, typically represented by the logarithm of the octanol-water partition coefficient (logP). A higher hydrophobicity generally leads to better wash fastness on hydrophobic fibers like polyester. ifatcc.orgscientific.net

Light Fastness: The resistance of a dye to photodegradation is related to its electronic properties. QSPR models often use quantum-chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ifatcc.orgscientific.net These frontier orbital energies indicate the dye's susceptibility to oxidation or reduction, which are primary mechanisms of photodestruction. researchgate.net For instance, a high HOMO energy suggests a greater tendency for photo-oxidation.

Sublimation Fastness: This property, crucial for high-temperature dyeing and heat setting, is related to the dye's volatility, which in turn depends on factors like molecular weight, polarity, and intermolecular forces. While specific QSPR models for sublimation fastness are less common, the underlying principles of relating molecular structure to physical properties apply.

A general workflow for developing a QSPR model for a property like fastness would involve synthesizing a series of related dyes, measuring their fastness properties experimentally, calculating a wide range of molecular descriptors for each dye, and then using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive equation. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the dyeing process. This technique models the movement of dye molecules and polymer chains over time, offering insights into the interactions that govern dye adsorption and diffusion into the fiber. researchgate.nettandfonline.comtandfonline.com In a typical simulation relevant to this compound, a model system would be constructed containing polyester (polyethylene terephthalate) chains, water or another dyeing medium, and dye molecules. researchgate.netresearchgate.net

By analyzing the simulation trajectories, researchers can calculate key parameters:

Interaction Energies: The strength of the interaction between the dye and the polyester fiber can be quantified. This helps in understanding the dye's affinity for the substrate. researchgate.netx-mol.net Van der Waals forces and hydrogen bonding are the primary interactions for disperse dyes.

Diffusion Coefficients: MD simulations can calculate how quickly dye molecules move through the dyeing medium and diffuse into the amorphous regions of the polymer fiber, providing a theoretical basis for dyeing kinetics. researchgate.net

Solubility and Aggregation: The behavior of the dye in the dyebath, including its solubility and tendency to aggregate, can be studied by simulating dye molecules in the solvent. The solvent-accessible surface area (SASA) is a common metric used to analyze solubility from a molecular perspective. researchgate.net

Computational Approaches for Understanding Degradation Mechanisms

The environmental fate of azo dyes is a significant concern, and computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating their degradation pathways. researchgate.netrsc.org Azo dyes are often degraded through Advanced Oxidation Processes (AOPs), which involve highly reactive species like the hydroxyl radical (•OH). researchgate.netrsc.org

Density Functional Theory (DFT) Studies

DFT is a quantum-chemical method used to calculate the electronic structure of molecules. It is highly effective for studying reaction mechanisms, determining transition state structures, and calculating reaction energies. researchgate.netacs.org For an azo dye like this compound, a DFT study of its degradation would typically involve modeling its reaction with an oxidizing agent.

The key steps in such a computational study are:

Reactant and Product Optimization: The geometries of the dye molecule, the radical (e.g., •OH), and potential degradation products are optimized to find their lowest energy structures. rsc.org

Reaction Pathway Mapping: Researchers propose plausible reaction pathways. For azo dyes, degradation is often initiated by the radical attacking the azo bond (-N=N-) or the aromatic rings. researchgate.net DFT is used to calculate the potential energy surface (PES) for these pathways. acs.org

Transition State Search: The calculations identify the transition state (the highest energy point) for each step in the pathway. The energy of this state determines the activation energy, which indicates how fast the reaction will proceed. researchgate.net

Mechanism Elucidation: By comparing the activation energies of different possible pathways, the most energetically favorable degradation mechanism can be determined. rsc.orgnih.gov Studies on other azo dyes have investigated the competition between the cleavage of the C-N bond and the N=N bond, finding that the preferred pathway can depend on the dye's specific structure and tautomeric form. researchgate.net

While a specific DFT study on this compound degradation is not prominent in the literature, the methodology is well-established. Insights from theoretical studies on the degradation of similar molecules like Disperse Red 1, azobenzene, and Reactive Red 2 show that the initial attack by the •OH radical is a critical step, leading to the eventual cleavage of the chromophore and decolorization. researchgate.netrsc.orgnih.gov

Advanced Applications of Disperse Red 82 in Functional Materials and Processes

Supercritical Fluid Dyeing (SCF Dyeing) with Disperse Red 82

Supercritical fluid dyeing represents a significant technological advancement over traditional aqueous dyeing methods, offering ecological benefits by eliminating water consumption and associated effluent treatment. ijcea.orgpolito.it Supercritical carbon dioxide (scCO₂) is the most commonly used medium due to its low cost, non-toxic, and non-flammable nature. ijcea.orgpolito.it The technology is particularly effective for hydrophobic fibers like polyester (B1180765), where the supercritical fluid swells the polymer matrix, facilitating the diffusion of nonionic disperse dyes. polito.itdiva-portal.org

The effectiveness of SCF dyeing is fundamentally dependent on the solubility of the dye in the supercritical medium. Research has quantified the solubility of this compound in both supercritical carbon dioxide (scCO₂) and nitrous oxide (scN₂O).

Studies measuring equilibrium solubilities at temperatures between 353.2 K and 393.2 K and pressures up to 30 MPa found that solubility increased significantly with rising pressure. researchgate.net For instance, an increase in pressure from 15 to 30 MPa resulted in a solubility enhancement of approximately 100-fold. researchgate.net Under identical temperature and pressure conditions, the solubility of this compound in scCO₂ was found to be greater than that of other dyes like Disperse Blue 79:1 and modified Disperse Yellow 119. researchgate.net While both scCO₂ and scN₂O are effective solvents, comparative studies have shown that certain dyes may exhibit different solubility behaviors in each. For example, modified Disperse Yellow 119 is more soluble in nitrous oxide than in carbon dioxide. researchgate.net

The following table presents selected solubility data for this compound in scCO₂ from a study conducted at various pressures at a constant temperature of 393.2 K.

Table 1: Solubility of this compound in Supercritical CO₂ at 393.2 K

Pressure (MPa)Solubility (mol fraction x 10⁶)
15~1.5
20~10
25~30
30~60
Data derived from solubility trends described in research. researchgate.net

While scCO₂ is an effective nonpolar solvent, the solubility of polar dyes like this compound can be limited. researchgate.net To overcome this, small amounts of polar cosolvents are often introduced into the system. These cosolvents can increase the solvent density and establish specific molecular interactions, such as hydrogen bonding, with the dye molecules, thereby improving the solvation power of the supercritical fluid. researchgate.net

Ethanol (B145695) is a commonly used cosolvent. Research demonstrates that the addition of just 5 mol% of ethanol to scCO₂ can substantially increase the solubility of this compound—in some cases by a factor of 9 to 25. researchgate.net In one study, the equilibrium solubilities of this compound in a scCO₂/ethanol mixture were measured at 393.15 K, confirming a significant increase in solubility across pressures from 20 to 30 MPa. researchgate.net Other cosolvents, such as dimethyl sulfoxide (B87167) (DMSO), have also been shown to effectively enhance the solubility of disperse dyes in scCO₂. researchgate.net

Table 2: Effect of Ethanol Cosolvent on this compound Solubility in scCO₂

SystemSolubility Enhancement Factor
scCO₂ + 5 mol% Ethanol9 to 25 times increase
Data sourced from a study on cosolvent effects. researchgate.net

Optimizing process parameters is crucial for achieving efficient and high-quality dyeing while minimizing energy consumption. The key variables in SCF dyeing are temperature, pressure, and time. For the dyeing of polyester with disperse dyes, temperatures typically range from 80°C to 140°C, with pressures between 17 and 29 MPa and dyeing times of 20 to 120 minutes. polito.it

The relationship between these parameters is complex. At a constant pressure, increasing the temperature generally decreases the solvent density, which can lower dye solubility. diva-portal.org However, higher temperatures increase the vapor pressure of the dye and enhance the diffusion rate of the dye molecules into the fiber. diva-portal.org Conversely, at a constant temperature, increasing the pressure raises the fluid density, which in turn increases dye solubility. diva-portal.org

Studies on various disperse dyes show that color strength (K/S values) and fixation rates improve with increases in temperature, pressure, and time up to an optimal point. scribd.com For instance, research on dyeing wool with certain disperse dyes showed that K/S values improved as the temperature was raised from 70°C to 110°C and pressure from 15 MPa to 25 MPa. scribd.com The optimization of these parameters is essential for making the SCF dyeing process commercially viable and energy-efficient. diva-portal.org

Role of Cosolvents in Enhancing Dye Solubility and Uptake in SCF Systems

Integration into Novel Polymeric and Composite Materials

The properties of this compound, such as its thermal stability and fastness, make it suitable for coloring not just textiles but also for integration into advanced polymeric and composite materials where durability and specific functional characteristics are required. ontosight.ai

Table 3: Fastness Properties of this compound for Automotive Applications

PropertyRatingStandard
Light Fastness (Xenon)6-7ISO 105-B02
Washing Fastness4-5ISO 105-C03
Sublimation Fastness (180°C, 30s)4ISO 105-P01
Rubbing Fastness (Dry)4-5ISO 105-X12
Data sourced from manufacturer specifications and research data. epsilonpigments.comchina-dyestuff.com

This compound is also utilized in the production of colored plastic and rubber products. ontosight.aimade-in-china.com Its application extends to various polymers where its thermal stability allows it to withstand processing temperatures. As a disperse dye, its non-ionic nature facilitates uniform dispersion within hydrophobic polymer matrices, ensuring consistent and even coloration. This is critical for manufacturing components where aesthetic uniformity is a key functional requirement. The dye's compatibility with materials like polyester and acetate (B1210297) also makes it a candidate for coloring polymer blends and composites used in consumer goods and industrial components. topmostchemical.com

Application in High-Performance Automotive Textiles

Exploratory Applications in Advanced Optical and Photonic Devices

The unique molecular structure of certain dyes, characterized by extensive electron delocalization, has prompted investigations into their use in sophisticated technological applications beyond traditional dyeing. For this compound, a monoazo dye, its potential in advanced optical and photonic devices is an area of exploratory research, primarily inferred from the properties of its chemical class.

Investigation of Non-Linear Optical Properties (if applicable based on chemical class)

Non-linear optical (NLO) materials are crucial for a variety of optoelectronic applications, including optical switching, data storage, and optical limiting, which protects sensors and human eyes from high-intensity laser beams. amazon.com Organic dyes are a significant class of materials known to exhibit large third-order nonlinear susceptibility, rapid response times, and thermal stability. amazon.com

This compound belongs to the azo dye class. worlddyevariety.com While direct studies on the NLO properties of this compound are not extensively documented in publicly available research, the characteristics of the broader azo and anthraquinone (B42736) dye classes provide a strong basis for its potential in this field. For instance, Disperse Red 1, another azo dye, is noted for its use in nonlinear optics and photonic devices, a property attributed to its strong π-conjugation.

Research into related dye structures provides insight into the NLO phenomena that could be relevant for this compound. Studies on anthraquinone dyes, which also possess chromophoric systems, have been conducted using methods like the Z-scan technique to determine NLO characteristics. nih.govnih.gov For example, an investigation of 1,4-Diamino-9,10-Anthraquinone using a continuous wave laser (λ=532 nm) revealed self-defocusing behavior and reverse saturable absorption. nih.gov The key parameters measured in such studies are the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2). In the case of 1,4-Diamino-9,10-Anthraquinone, these values were found to be on the order of 10⁻⁴ m/W and 10⁻⁶ esu, respectively. nih.gov These findings confirm the NLO behavior in dye molecules with extensive conjugated systems. nih.gov Theoretical evaluations using quantum chemical calculations are also employed to calculate the first hyperpolarizability (β), providing further insight into a molecule's NLO properties. nih.govnih.gov

The table below summarizes representative NLO properties investigated in a related dye class, indicating the types of characteristics that would be relevant in an analysis of this compound.

PropertyDescriptionExample Finding (for 1,4-Diamino-9,10-Anthraquinone)
Nonlinear Refractive Index (n2) The change in the refractive index of a material in response to the intensity of light.Order of 10⁻⁶ esu. nih.gov
Nonlinear Absorption Coefficient (β) The change in the absorption coefficient of a material with light intensity.Order of 10⁻⁴ m/W. nih.gov
Third-Order Susceptibility (χ(3)) A measure of a material's third-order nonlinear optical response.For dye AQ1, a value of 3.43 × 10⁻¹³ e.s.u was reported. nih.gov
Optical Limiting A phenomenon where the transmittance of a material decreases as the input laser intensity increases.Observed in studies of anthraquinone dyes. amazon.comnih.gov

This data is for a related chemical class (anthraquinone dyes) and is presented to illustrate the types of NLO properties studied, not as direct data for this compound.

Potential for Integration in Photochromic or Sensor Technologies

The potential for this compound in photochromic or sensor technologies is another area of interest, largely based on the functional properties of azo dyes.

Photochromic Technologies: Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, resulting in a color change. researchgate.net While photochromic dyes have been successfully applied to textiles, the most commonly used compounds belong to classes such as spirooxazines and naphthopyrans. researchgate.net These dyes are often encapsulated and applied to fabrics to create textiles that change color upon exposure to UV light. researchgate.net There is currently limited direct evidence in the reviewed literature to suggest that this compound, as a monoazo dye, possesses inherent photochromic properties suitable for such applications.

Sensor Technologies: The integration of dyes into sensor technologies often leverages their specific responses to environmental stimuli. For this compound, its strong absorption in the visible spectrum makes it detectable by analytical methods, which forms the basis of chemical sensing. researchgate.net High-performance liquid chromatography (HPLC) combined with a UV-Vis detector is a standard method for identifying and quantifying disperse dyes, including this compound, in environmental samples like wastewater. researchgate.netevitachem.com

Furthermore, research on other azo dyes suggests a broader potential for this chemical class in sensor development. For example, Disperse Orange 25 is being investigated for its potential in new sensor technologies. evitachem.com The color of some dyes can be sensitive to changes in pH. For instance, anthocyanin dyes exhibit different colors and absorption spectra in response to varying pH levels, making them candidates for pH-based photonic devices. rdd.edu.iq The azo group in this compound could potentially be engineered to respond to specific analytes or environmental conditions, although specific research on this application for this compound is not prominent. The development of such a sensor would involve exploring its sensitivity to different chemical or physical stimuli and integrating it into various sensor platforms. evitachem.com

Q & A

Q. What are the standard experimental parameters for evaluating the thermal stability of Disperse Red 82 in dye formulations?

To assess thermal stability, researchers should measure average particle size (via dynamic light scattering), viscosity (using rotational viscometers), and surface tension (via pendant drop or tensiometry methods) under controlled heating (e.g., 60°C). Centrifugal stability can be quantified by monitoring changes in absorbance (e.g., at λmax ≈ 500 nm) after centrifugation . Additives like ethylene glycol (6–14 wt%) and surfactants (e.g., sodium dodecyl sulfate <0.15 wt%) are critical for stabilizing particle dispersion .

Q. Which analytical techniques are recommended for characterizing particle size distribution of this compound in aqueous solutions?

Dynamic light scattering (DLS) is the primary method for real-time particle size analysis. Centrifugation combined with spectrophotometric absorbance measurements (e.g., at 500 nm) can further validate colloidal stability. For reproducibility, ensure consistent grinding protocols and use defoamers during slurry preparation to minimize air entrapment .

Q. How does the choice of dispersing agents influence the shelf life of this compound formulations?

Surfactants like polyvinylpyrrolidone-K30 (PVP-K30) should be limited to <0.7 wt% to avoid oversaturation, which can destabilize the dispersion. Nonionic surfactants (e.g., fatty alcohol polyoxyethylene ether at 0.2 wt%) enhance stability by reducing interfacial tension, but excess concentrations may induce Ostwald ripening .

Advanced Research Questions

Q. How can researchers optimize the concentration of water-soluble alcohols to balance thermal and freeze-thaw stability in this compound-based inks?

A mixture of ethylene glycol and glycerol (6–14 wt%) is optimal. Ethylene glycol lowers freezing points, while glycerol increases viscosity to reduce particle sedimentation (per Stokes' law). However, exceeding 14 wt% increases dye solubility, leading to crystallization upon temperature cycling. Experimental validation should include freeze-thaw cycles (e.g., -20°C to 25°C) and thermal aging tests (60°C for 24 hours) .

Q. What statistical approaches are appropriate for analyzing contradictory data on surfactant effects in this compound formulations?

Use multivariate regression to isolate the impact of surfactant type and concentration on particle size and absorbance. For conflicting results, apply ANOVA with post-hoc Tukey tests to compare means across experimental groups. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to contextualize practical significance beyond p-values .

Q. How can researchers address inconsistencies in additive efficacy across different this compound batches?

Conduct batch-to-batch reproducibility studies using a factorial design to test interactions between additives (e.g., PVP-K30, SDS) and environmental factors (pH, ionic strength). Employ principal component analysis (PCA) to identify latent variables affecting stability. Pre-treat raw materials to standardize dye purity (>98%) and particle morphology .

Q. What methodologies reconcile discrepancies between observed and predicted colloidal stability in this compound systems?

Combine DLVO theory (Derjaguin-Landau-Verwey-Overbeek) with experimental zeta potential measurements to model particle interactions. If deviations persist, consider non-DLVO forces (e.g., steric stabilization from polymers) or aging effects (e.g., Oswald ripening). Validate models using time-resolved microscopy or small-angle X-ray scattering (SAXS) .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., particle size distributions) and derived metrics (means ± SD) in separate columns. Label additives with exact concentrations (e.g., "PVP-K30: 0.5 wt%") .
  • Figures : Use line graphs to show stability trends (e.g., particle size vs. temperature) and bar charts for comparative analyses (e.g., surfactant efficacy). Ensure axis labels specify units (e.g., "Viscosity (mPa·s)") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.